molecular formula C14H18N4O B7149332 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide

Cat. No.: B7149332
M. Wt: 258.32 g/mol
InChI Key: GHTVZNDLCGAAEB-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9(2)14(19)15-12-7-5-6-11(8-12)13-17-16-10(3)18(13)4/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTVZNDLCGAAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the triazole ring.

    Attachment of the Phenyl Group: The triazole ring is then functionalized with a phenyl group through a substitution reaction. This can be achieved using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.

    Introduction of the Amide Group: The final step involves the introduction of the amide group. This can be done by reacting the triazole-phenyl intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, nucleophiles; reactions often require catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and phenyl groups.

    Reduction: Reduced forms of the amide or triazole groups.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. The phenyl and amide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide: Lacks the dimethyl substitution on the triazole ring, which may affect its biological activity and binding properties.

    N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group, potentially altering its reactivity and applications.

Uniqueness

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methylpropanamide is unique due to the presence of the dimethyl-substituted triazole ring, which can enhance its stability and reactivity. This structural feature may also contribute to its higher binding affinity to biological targets, making it a more potent compound in various applications.

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